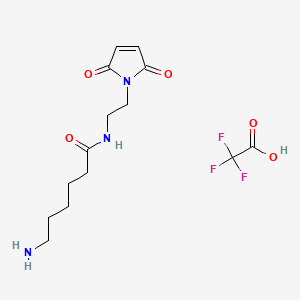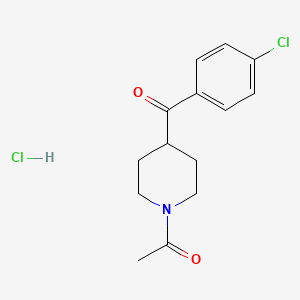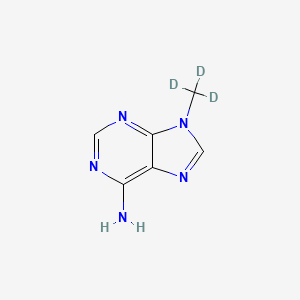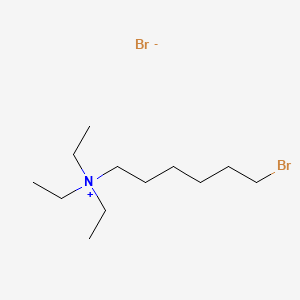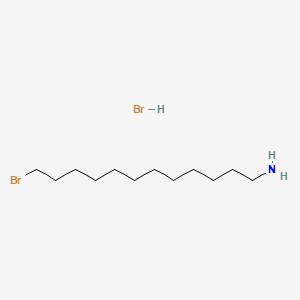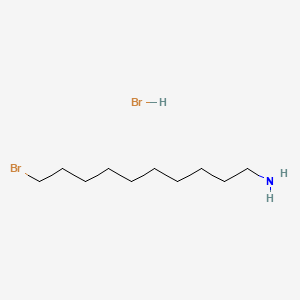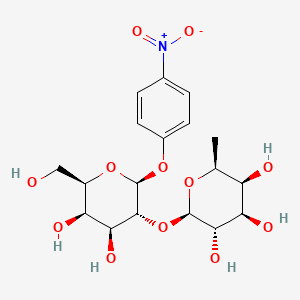
4-Nitrophenyl-2-O-(β-L-Fucopyranosyl)-β-D-Galactopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside, also known as 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside, is a useful research compound. Its molecular formula is C18H25NO12 and its molecular weight is 447.393. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatische Assays für Fucosyltransferase-Aktivität
Diese Verbindung wird häufig als Substrat in enzymatischen Assays verwendet, um die Aktivität von Fucosyltransferasen . Diese Enzyme sind entscheidend für die Synthese von Fucose-haltigen Strukturen auf Glykoproteinen und Glykolipiden, die eine wichtige Rolle bei der Zell-Zell-Interaktion und -Erkennung spielen.
Glykan-Biosynthese-Studien
Die Verbindung hilft bei der Untersuchung der Glykan-Biosynthese . Das Verständnis der Synthese von Glykanen ist entscheidend für das Verständnis verschiedener biologischer Prozesse, darunter Zellanhaftung, Immunantwort und Pathogen-Interaktion.
Entwicklung von Anti-Krebs-Medikamenten
Forscher verwenden diese Verbindung bei der Entwicklung potenzieller Anti-Krebs-Medikamente . Da Krebszellen oft veränderte Glykosylierungsmuster aufweisen, könnte die gezielte Ansteuerung von Fucose-haltigen Glykanen eine therapeutische Strategie bieten.
Forschung zu Anti-Virus-Medikamenten
Ähnlich wie bei Anti-Krebs-Anwendungen kann diese Verbindung bei der Entwicklung von Anti-Virus-Medikamenten eingesetzt werden, die auf Viren abzielen, die die Glykanstrukturen des Wirts für den Eintritt und die Infektion ausnutzen .
Immunologie und Entzündung
In der immunologischen Forschung wird die Verbindung verwendet, um die Rolle der Fucosylierung bei der Modulation des Immunsystems und der Entzündungsreaktionen . Fucosylierungsmuster können die Leukozytenmigration und die Immunzellaktivierung beeinflussen.
Wirkmechanismus
Target of Action
The primary target of the compound 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is fucosyltransferase , an enzyme involved in the biosynthesis of fucose-containing glycans .
Mode of Action
This compound is commonly utilized as a substrate in enzymatic assays to study the activity of fucosyltransferase
Biochemical Pathways
The compound aids in the investigation of glycan biosynthesis , a crucial biological process involved in the formation of complex carbohydrates . The downstream effects of this pathway are diverse and can influence various cellular functions.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in studying fucosyltransferase activity and glycan biosynthesis . This compound can be employed in the development of potential anti-cancer or anti-viral drugs targeting fucose-containing glycans .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-PRQUWTJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745393 |
Source


|
| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77640-21-2 |
Source


|
| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)

